molecular formula C8H8ClFN2O B1450683 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide CAS No. 1850921-60-6

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide

Cat. No.: B1450683
CAS No.: 1850921-60-6
M. Wt: 202.61 g/mol
InChI Key: ZAXXFTRXERCDDR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoropyridine-4-carboxylic acid.

    Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride (SOCl2).

    Amidation: The acyl chloride is then reacted with ethylamine to form the corresponding amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of N-ethyl-3-fluoropyridine-4-amine.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine-4-carboxamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-Ethyl-3-fluoropyridine-4-carboxamide: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2-Chloro-N-methyl-3-fluoropyridine-4-carboxamide: Contains a methyl group instead of an ethyl group, which may alter its pharmacokinetic properties.

Uniqueness

2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide is unique due to the presence of both chlorine and ethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-ethyl-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-2-11-8(13)5-3-4-12-7(9)6(5)10/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXFTRXERCDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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